Cas no 1376439-63-2 (Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine)
1376439-63-2 structure
Product Name:Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine
CAS-nummer:1376439-63-2
MF:C15H20N2O2S
MW:292.396502494812
CID:5446017
PubChem ID:75463443
Update Time:2025-05-22
Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine Chemische en fysische eigenschappen
Naam en identificatie
-
- Z2895286756
- EN300-7516275
- 1376439-63-2
- 2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine
- 2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
- Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine
-
- Inchi: 1S/C15H20N2O2S/c18-20(19,12-8-14-5-2-1-3-6-14)17-11-10-16-9-4-7-15(16)13-17/h1-3,5-6,8,12,15H,4,7,9-11,13H2
- InChI-sleutel: PDHTVMCUUHTGJD-UHFFFAOYSA-N
- LACHT: C12CCCN1CCN(S(C=CC1=CC=CC=C1)(=O)=O)C2
Berekende eigenschappen
- Exacte massa: 292.12454906g/mol
- Monoisotopische massa: 292.12454906g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 449
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 49Ų
Experimentele eigenschappen
- Dichtheid: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 444.5±55.0 °C(Predicted)
- pka: 7.85±0.20(Predicted)
Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7516275-0.05g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 0.05g |
$768.0 | 2025-03-10 | |
| Enamine | EN300-7516275-0.1g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 0.1g |
$804.0 | 2025-03-10 | |
| Enamine | EN300-7516275-0.25g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 0.25g |
$840.0 | 2025-03-10 | |
| Enamine | EN300-7516275-0.5g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 0.5g |
$877.0 | 2025-03-10 | |
| Enamine | EN300-7516275-1.0g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 1.0g |
$914.0 | 2025-03-10 | |
| Enamine | EN300-7516275-2.5g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-10 | |
| Enamine | EN300-7516275-5.0g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-10 | |
| Enamine | EN300-7516275-10.0g |
2-(2-phenylethenesulfonyl)-octahydropyrrolo[1,2-a]piperazine |
1376439-63-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-10 |
Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine Gerelateerde literatuur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
1376439-63-2 (Octahydro-2-[(2-phenylethenyl)sulfonyl]pyrrolo[1,2-a]pyrazine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk